molecular formula C17H15FN2O3S B2455199 N-(4-fluorophényl)-4-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide CAS No. 898436-16-3

N-(4-fluorophényl)-4-oxo-2,4,5,6-tétrahydro-1H-pyrrolo[3,2,1-ij]quinoléine-8-sulfonamide

Numéro de catalogue: B2455199
Numéro CAS: 898436-16-3
Poids moléculaire: 346.38
Clé InChI: DEXRXNQVUHWRFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C17H15FN2O3S and its molecular weight is 346.38. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. A study published in Molecules demonstrated that derivatives of quinoline-8-sulfonamides exhibit significant cytotoxic activity against various cancer cell lines, including:

  • Amelanotic melanoma (C32)
  • Melanotic melanoma (COLO829)
  • Triple-negative breast cancer (MDA-MB-231)
  • Glioblastoma multiforme (U87-MG)
  • Lung cancer (A549)

The compounds were tested at concentrations ranging from 0.1 µg/mL to 200 µg/mL using a 72-hour exposure model. The results indicated that specific derivatives showed promising anticancer activity, suggesting their potential as therapeutic agents against multiple cancer types .

1.2 Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide exerts its effects involves inhibition of the tumor cell-specific M2 isoform of pyruvate kinase. This inhibition disrupts metabolic pathways essential for cancer cell survival and proliferation .

Antimicrobial Properties

2.1 Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Additionally, antifungal activity was assessed against strains like Candida albicans and Penicillium chrysogenum, with some compounds demonstrating low minimum inhibitory concentration (MIC) values .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsNotable Compounds TestedResults
AnticancerC32, COLO829, MDA-MB-231, U87-MG, A549Quinoline-8-sulfonamide derivativesSignificant cytotoxicity
AntibacterialMycobacterium smegmatis, Pseudomonas aeruginosaVarious quinoline derivativesEffective with low MIC values
AntifungalCandida albicans, Penicillium chrysogenumSelected sulfonamide derivativesModerate antifungal activity

Case Studies

Case Study 1: Quinoline Derivatives in Cancer Therapy

In a recent publication, a series of quinoline derivatives were synthesized and tested for their ability to inhibit pyruvate kinase M2 isoform. The study found that specific compounds showed potent anticancer effects in vitro and warrant further investigation in vivo to assess therapeutic efficacy .

Case Study 2: Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of the compound against various bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial effects at concentrations lower than those typically required for existing antibiotics .

Mécanisme D'action

Target of Action

The primary targets of this compound are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis .

Mode of Action

The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby inhibiting and replacing PABA in the enzyme’s active site . This prevents the synthesis of folic acid, ultimately inhibiting bacterial DNA growth and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria, leading to a deficiency of tetrahydrofolate . This molecule is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. As a result, the compound effectively halts bacterial growth and replication .

Pharmacokinetics

Sulfonamides, the class of drugs to which this compound belongs, are generally well-absorbed orally and widely distributed throughout the body . They can reach high levels in various body fluids, including pleural, peritoneal, synovial, and ocular fluids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. It’s important to note that the effectiveness of sulfonamides can be inhibited by the presence of pus or other bodily fluids .

Activité Biologique

N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological properties.

1. Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of 4-fluorobenzaldehyde with pyrrolidine derivatives. The resulting structure features a pyrroloquinoline core which is known for its diverse biological activities.

Chemical Structure:

  • Molecular Formula: C14H12FN3O2S
  • Molecular Weight: 299.32 g/mol

Antiviral Activity

Research has indicated that derivatives of pyrroloquinolines exhibit antiviral properties. Specifically, studies have demonstrated that compounds similar to N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide show inhibitory effects against viral enzymes such as HIV integrase.

In vitro Findings:

  • A related compound demonstrated an IC50 value of 0.65 µM against HIV integrase in isolated enzyme assays . However, it was noted that these compounds did not exhibit significant anti-HIV activity in cell culture assays below cytotoxic concentrations.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of pyrroloquinoline derivatives. For instance, a compound structurally related to N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline was evaluated for its ability to protect astrocytes from doxorubicin-induced cytotoxicity.

Key Findings:

  • At non-toxic concentrations (up to 1 µM), the compound exhibited protective effects against astrocyte damage . This suggests a potential role in treating neurodegenerative diseases by preserving glial cell function.

Case Study: Antiviral Testing

A study focused on the synthesis and biological evaluation of various pyrroloquinoline derivatives highlighted their potential as antiviral agents. The compound's mechanism involved the inhibition of HIV integrase activity but lacked efficacy in cell culture models .

Case Study: Neuroprotection

In another investigation into neuroprotective properties, a related compound was assessed for its impact on C8-D1A astrocytes subjected to oxidative stress from doxorubicin. The results indicated significant neuroprotection at low concentrations .

4. Comparative Biological Activity Table

Activity Type Compound IC50/EC50 Reference
HIV Integrase InhibitionN-(4-fluorophenyl)-4-oxo derivative0.65 µM
NeuroprotectionPyrroloquinoline derivativeNon-toxic (up to 1 µM)

Propriétés

IUPAC Name

N-(4-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c18-13-2-4-14(5-3-13)19-24(22,23)15-9-11-1-6-16(21)20-8-7-12(10-15)17(11)20/h2-5,9-10,19H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXRXNQVUHWRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.